molecular formula C8H12N2O B560767 4,4-Dimethylpyridine-1-carboxamide CAS No. 101376-29-8

4,4-Dimethylpyridine-1-carboxamide

Cat. No.: B560767
CAS No.: 101376-29-8
M. Wt: 152.197
InChI Key: AQVIODXOMVJLCN-UHFFFAOYSA-N
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Description

4,4-Dimethylpyridine-1-carboxamide is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial sectors. This compound, characterized by the presence of two methyl groups at the 4th position and a carboxamide group at the 1st position of the pyridine ring, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyridine-1-carboxamide typically involves the reaction of 4,4-dimethylpyridine with a suitable carboxylating agent. One common method is the reaction of 4,4-dimethylpyridine with carbon dioxide in the presence of a base, followed by the introduction of an amine to form the carboxamide group. The reaction conditions often require elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpyridine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products:

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

4,4-Dimethylpyridine-1-carboxamide finds applications in multiple scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyridine-1-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a candidate for therapeutic applications.

Comparison with Similar Compounds

  • 4,6-Dimethylpyridine-3-carboxamide
  • 2,4-Dimethylpyridine-1-carboxamide
  • 4,4-Dimethylpyridine-2-carboxamide

Comparison: 4,4-Dimethylpyridine-1-carboxamide is unique due to the specific positioning of its methyl groups and carboxamide group, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it distinct in its applications.

Properties

IUPAC Name

4,4-dimethylpyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVIODXOMVJLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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